molecular formula C24H18FN3OS B2944416 2-benzyl-5-[(4-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1024374-35-3

2-benzyl-5-[(4-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one

Cat. No. B2944416
CAS RN: 1024374-35-3
M. Wt: 415.49
InChI Key: UAYMEYGHQHIYOQ-UHFFFAOYSA-N
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Description

“2-benzyl-5-[(4-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one”, also known as FBITIQ, is a heterocyclic compound with a fused ring structure. It is part of the imidazole family, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular formula of FBITIQ is C17H12FN3OS, and its molecular weight is 325.36. Imidazole, a core structure in FBITIQ, contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of heterocyclic compounds, especially those containing imidazo[1,2-c]quinazolinone frameworks, is a field of keen interest due to their potential biological activities. For instance, compounds bearing similarities to the target molecule have been synthesized and evaluated for antiviral activities against ortho- and paramyxoviruses. The simultaneous presence of benzyl and thio structural units has been found indispensable for selective biological activity, highlighting the importance of structural specificity for biological efficacy (Golankiewicz et al., 1995).

One-Pot Synthesis Techniques

One-pot synthesis methods for creating benzo[4,5]imidazo[1,2-a]quinazoline derivatives demonstrate the versatility and efficiency of synthesizing complex heterocyclic compounds. Such methodologies are crucial for the development of compounds with potential applications in material sciences and as fluorophores due to their intriguing fluorescence properties (Fang et al., 2014).

Anticancer and Antimicrobial Effects

The exploration of heterocyclic compounds for anticancer and antimicrobial effects is a significant aspect of medicinal chemistry. For example, certain derivatives have been synthesized and shown potential as chemotherapeutic agents through docking studies, indicating their ability to interact with biological targets effectively. These findings suggest avenues for the development of new therapeutic agents (Laxminarayana et al., 2021).

Green Chemistry Approaches

The application of green chemistry principles in the synthesis of quinazolinone derivatives underlines the importance of environmental sustainability in chemical research. Techniques such as solvent-free conditions and the use of eco-friendly catalysts are being employed to enhance the synthesis of heterocyclic compounds, aligning with the goals of sustainable and responsible chemistry (Reddy et al., 2015).

properties

IUPAC Name

2-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3OS/c25-18-12-10-17(11-13-18)15-30-24-27-20-9-5-4-8-19(20)22-26-21(23(29)28(22)24)14-16-6-2-1-3-7-16/h1-13,21H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYMEYGHQHIYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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